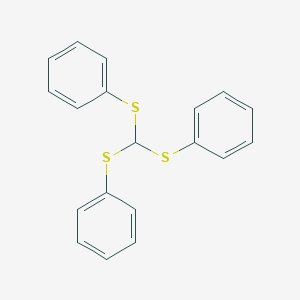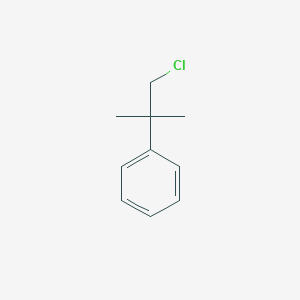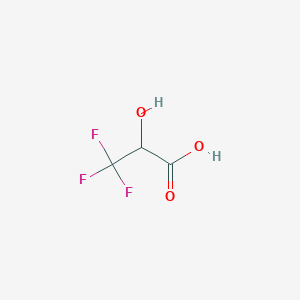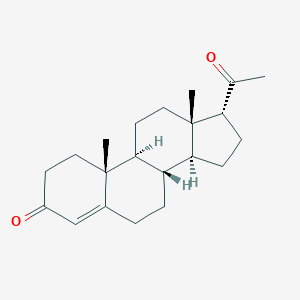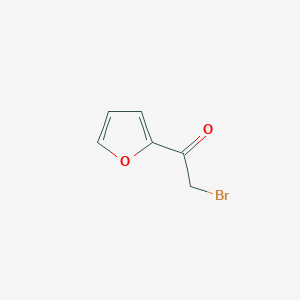
2-bromo-1-(furan-2-il)etanona
Descripción general
Descripción
2-Bromo-1-furan-2-yl-ethanone, commonly referred to as 2-BFE, is an organic compound with a wide range of applications in the scientific and industrial fields. 2-BFE is a versatile compound due to its unique structure and properties, which can be used for a variety of purposes, ranging from synthesis and purification to drug discovery and development. In
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del furano, incluyendo la 2-bromo-1-(furan-2-il)etanona, han sido estudiados por su actividad antibacteriana . Han mostrado una notable eficacia terapéutica, inspirando a los químicos medicinales a crear numerosos agentes antibacterianos innovadores .
Agentes Antimicrobianos, Antioxidantes, Antiinflamatorios y Analgésicos
La this compound puede utilizarse como reactivo para la preparación de tiazoles y pirazolinas basados en tienilpirazol, que han mostrado propiedades antimicrobianas, antioxidantes, antiinflamatorias y analgésicas .
Síntesis de Cefuroxima
2-Acetilfurano, un compuesto relacionado con la this compound, puede utilizarse en la síntesis de Cefuroxima, un antibiótico ampliamente utilizado .
Producción de Piranona
(S)-1-(furan-2-il)propan-1-ol, un compuesto que puede sintetizarse a partir de this compound, puede utilizarse en la producción de piranona . La piranona puede utilizarse en la síntesis de análogos de azúcares, antibióticos, tirantamicinas y fármacos anticancerígenos .
Reacciones en Cascada de Adición de Michael/Cruce de Benzoína Estereoselectivas
La this compound puede utilizarse como reactivo para la preparación de β-oxo sulfonas, que son sustratos para reacciones en cascada de adición de Michael/cruce de benzoína estereoselectivas .
Síntesis de Nuevos Derivados del Furano
La this compound puede utilizarse en la síntesis de nuevos derivados del furano . Estos derivados tienen un amplio rango de perspectivas en el campo de la química orgánica y la química medicinal .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Furan derivatives are known to interact with various biological targets, contributing to their diverse bioactivities .
Mode of Action
Furan derivatives can undergo various chemical reactions, potentially leading to interactions with biological targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(Furan-2-yl)ethanone is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-1-(Furan-2-yl)ethanone, it is recommended to store in a freezer, under -20°C, in an inert atmosphere .
Propiedades
IUPAC Name |
2-bromo-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGUXSAGHRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383536 | |
| Record name | 2-Bromo-1-furan-2-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15109-94-1 | |
| Record name | 2-Bromo-1-furan-2-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
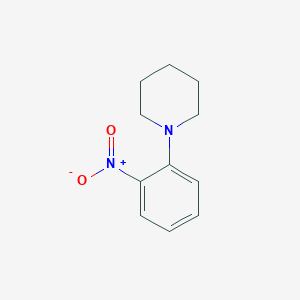
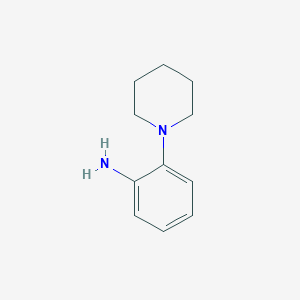
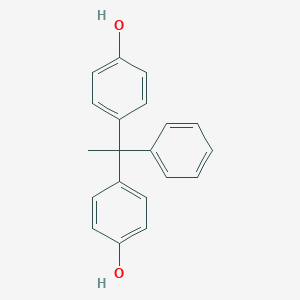

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

